molecular formula C15H20ClNO2 B1422925 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one CAS No. 1306605-09-3

2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one

Cat. No. B1422925
M. Wt: 281.78 g/mol
InChI Key: VNVKUURVYHIZFX-UHFFFAOYSA-N
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Description

“2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1306605-09-3 . Its molecular weight is 281.78 . The IUPAC name for this compound is 1-(chloroacetyl)-2-(4-methoxyphenyl)azepane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involves the intermolecular cycloaddition of compounds, including 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, under microwave conditions, yielding good to excellent yields (Kumar, Rāmānand, & Tadigoppula, 2017).

  • Enhancing Antioxidant Activity of Benzoin Derivatives : Thanuja et al. (2022) synthesized benzoin derivatives from 2’chloro-4-methoxy benzoin, exploring the antioxidant activity of these compounds. The study highlighted the impact of functional groups and substituents on antioxidant activity, indicating potential applications in drug industries (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).

  • Synthesis of Benzofuran Derivatives : Kwiecień and Szychowska (2006) synthesized novel benzofuran derivatives, including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were derived from corresponding 2-(2-formylphenoxy)alkanoic acids, indicating a potential application in the synthesis of complex organic molecules (Kwiecień & Szychowska, 2006).

  • Studying Reductive Dechlorination of Environmental Compounds : Yim et al. (2008) investigated the metabolic fate of methoxychlor, a compound structurally similar to 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one. The study involved human intestinal bacteria and highlighted the transformation of methoxychlor under anaerobic conditions, suggesting potential environmental and health implications (Yim, Seo, Kang, Ahn, & Hur, 2008).

  • Formation of β-Lactam Derivatives : Wang et al. (2001) synthesized compounds such as 2-Chloro-4-phenyl-2a-(4'-methoxyphenyl)-3,5-dihydroazatetracyclic [1,2-d]benzo [ 1,4]diazepin-1 -one. This research contributed to the understanding of the mechanism and stereochemistry of β-lactam formation in complex molecules (Wang, Zhou, Xu, Jin, Li, & Chan, 2001).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVKUURVYHIZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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